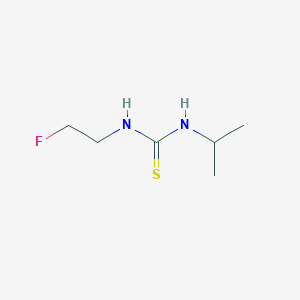
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea typically involves the reaction of 2-fluoroethylamine with isopropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Sodium hydroxide, potassium cyanide, various amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Hydroxyethyl, cyanoethyl, aminoethyl derivatives.
Applications De Recherche Scientifique
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator. It may interact with specific proteins or enzymes, affecting their activity.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, electrostatic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloroethyl)-1-(propan-2-yl)thiourea
- 3-(2-Bromoethyl)-1-(propan-2-yl)thiourea
- 3-(2-Iodoethyl)-1-(propan-2-yl)thiourea
Uniqueness
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. The fluorine atom can also influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H13FN2S |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-3-propan-2-ylthiourea |
InChI |
InChI=1S/C6H13FN2S/c1-5(2)9-6(10)8-4-3-7/h5H,3-4H2,1-2H3,(H2,8,9,10) |
Clé InChI |
SKLFFGQTJJCORC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=S)NCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[(1,4-Dichloro-3-iodobutan-2-yl)oxy]methyl}benzene](/img/structure/B13080993.png)



![2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081015.png)



![4-[(2,5-Dichlorophenyl)methylidene]piperidine](/img/structure/B13081038.png)
![2-[(But-3-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid](/img/structure/B13081044.png)

